molecular formula C5H10BrN3 B1448760 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide CAS No. 2034157-33-8

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide

Cat. No.: B1448760
CAS No.: 2034157-33-8
M. Wt: 192.06 g/mol
InChI Key: DRPSTMFLSAWQEC-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C5H11Br2N3 and a molecular weight of 272.96894 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Properties

CAS No.

2034157-33-8

Molecular Formula

C5H10BrN3

Molecular Weight

192.06 g/mol

IUPAC Name

2-pyrazol-1-ylethanamine;hydrobromide

InChI

InChI=1S/C5H9N3.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H

InChI Key

DRPSTMFLSAWQEC-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CCN.Br.Br

Canonical SMILES

C1=CN(N=C1)CCN.Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-(1H-pyrazol-1-yl)ethan-1-amine with hydrobromic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:

Scientific Research Applications

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide

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